
6-Chloro-2-fluoro-9-isopropyl-9H-purine
Overview
Description
6-Chloro-2-fluoro-9-isopropyl-9H-purine is a chemical compound with the molecular formula C8H8ClFN4. It has a molecular weight of 214.63 g/mol . This compound belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of 6-Chloro-2-fluoro-9-isopropyl-9H-purine involves several steps. One method involves the reaction of the 6-chloro substituent with alkyl and aryl amides using Buchwald palladium-catalysed conditions (RCONH2, Pd2dba2, xantphos, Cs2CO3, 100 °C), which could be followed by amine displacement of the 2-fluoro group .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoro-9-isopropyl-9H-purine consists of a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms. The purine core is substituted at the 6-position with a chlorine atom, at the 2-position with a fluorine atom, and at the 9-position with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-fluoro-9-isopropyl-9H-purine include a molecular weight of 214.63 g/mol and a molecular formula of C8H8ClFN4. The compound is stored in an inert atmosphere at 2-8°C . The compound’s boiling point, melting point, and flash point are not available .Scientific Research Applications
Biomedical Research
Fluorinated purines, such as 6-Chloro-2-fluoro-9-isopropyl-9H-purine, exhibit a diverse range of biological activities . The presence of a single fluoro group at the 2-, 6-, or 8-position of a purine can confer advantageous changes to physicochemical, metabolic, and biological properties .
Positron Emission Tomography (PET)
The incorporation of an 18 F label into purine nucleosides provides tools for in vivo imaging by positron emission tomography (PET) . This could potentially be applied to 6-Chloro-2-fluoro-9-isopropyl-9H-purine.
Synthetic Intermediates for Medicinal Chemistry
The reactions of fluorinated purines make the molecules useful as synthetic intermediates for medicinal chemistry . They can be used to create a variety of other compounds for research and therapeutic applications.
Reagents for Chemical Biology Studies
Fluorinated purines, including 6-Chloro-2-fluoro-9-isopropyl-9H-purine, can be used as reagents for chemical biology studies . They can help in understanding the interactions and functions of biological molecules.
Antitumor Agents
A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents . 6-Chloro-2-fluoro-9-isopropyl-9H-purine could potentially be used in similar research.
Apoptosis-Inducing Agents
Some 2,6,9-trisubstituted purine derivatives have been found to induce apoptosis in cancer cell lines . This suggests that 6-Chloro-2-fluoro-9-isopropyl-9H-purine could potentially be used in research related to apoptosis.
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-fluoro-9-propan-2-ylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKFDFVSSENFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-9-isopropyl-9H-purine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

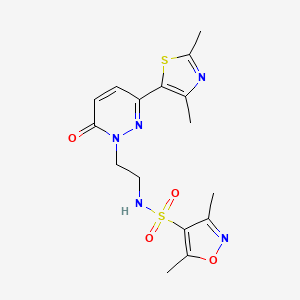
![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)
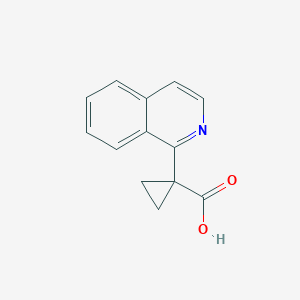

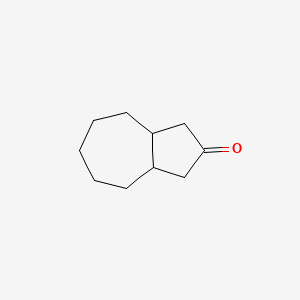
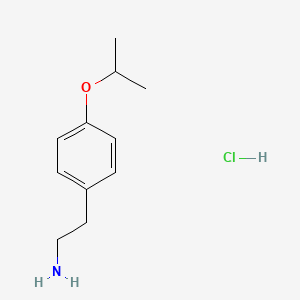
![[2-(Dimethylamino)pyrimidin-5-yl]methanol hydrochloride](/img/structure/B2680037.png)
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

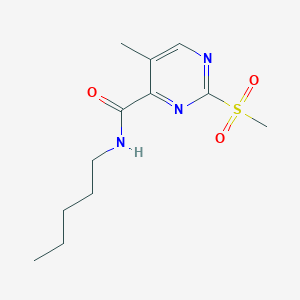
![1-(3-chloro-2-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2680042.png)
![Ethyl 3-(4-methoxyphenyl)-5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2680044.png)
